1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10F2S and a molecular weight of 236.28 g/mol . This compound features a benzene ring substituted with a fluorine atom and a sulfanylmethyl group attached to another fluorinated phenyl ring. It is known for its applications in various fields, including material science and organic synthesis.
Preparation Methods
The synthesis of 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
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Suzuki-Miyaura Coupling Reaction: : This method is widely used for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . For this compound, the starting materials could include 1-fluoro-3-iodobenzene and 4-fluorophenylboronic acid, with the reaction facilitated by a palladium catalyst such as Pd(PPh3)4 and a base like K2CO3 in an aqueous or alcoholic solvent.
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Thioether Formation: : Another synthetic route involves the formation of a thioether bond. This can be achieved by reacting a fluorobenzyl halide with a thiol derivative of the fluorophenyl group under basic conditions .
Chemical Reactions Analysis
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules, utilizing catalysts like palladium or copper.
Common reagents used in these reactions include bases (e.g., K2CO3, NaOH), oxidizing agents (e.g., H2O2, m-CPBA), and various catalysts (e.g., Pd(PPh3)4, CuI).
Scientific Research Applications
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Material Science: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of fluorinated compounds’ interactions with biological systems, which can lead to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action for 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and structures. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, potentially affecting enzyme activity or receptor interactions .
Comparison with Similar Compounds
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
1-Fluoro-4-[(phenylthio)methyl]benzene: This compound has a similar structure but lacks the additional fluorine atom on the phenyl ring, which can affect its reactivity and applications.
1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene:
The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLULVBBHZINOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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